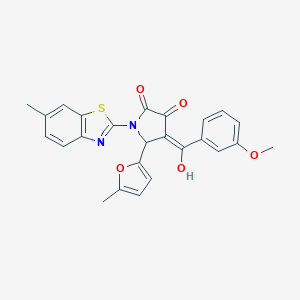![molecular formula C24H28N2O5 B266865 1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as DMEMO or DMEMO-EDOPH, and it has been synthesized using various methods.
作用機序
DMEMO exerts its effects by inhibiting the activity of various enzymes and signaling pathways, including the NF-κB pathway and the MAPK pathway. It also acts as a free radical scavenger and reduces oxidative stress, which is a major contributor to various diseases.
Biochemical and Physiological Effects:
DMEMO has been found to exhibit various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and protecting against oxidative stress-induced damage. It has also been found to improve insulin sensitivity and reduce blood glucose levels, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
DMEMO has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability can be a limitation for some studies.
将来の方向性
There are several future directions for the research on DMEMO, including investigating its potential as a therapeutic agent for various diseases, elucidating its mechanism of action, and exploring its potential interactions with other drugs. Additionally, further studies are needed to determine the optimal dosage and administration route for DMEMO and to evaluate its long-term safety and efficacy.
Conclusion:
In conclusion, DMEMO is a chemical compound that has been extensively studied for its potential applications in various fields. It exhibits antioxidant, anti-inflammatory, and anti-cancer properties and has several advantages for lab experiments. Further research is needed to fully elucidate its mechanism of action and to determine its potential as a therapeutic agent for various diseases.
合成法
DMEMO can be synthesized using various methods, including the reaction of 4-methoxybenzoyl chloride with 1,2-dimethylimidazole in the presence of triethylamine, followed by reaction with 5-(4-ethoxyphenyl)-3-hydroxy-2-cyclohexen-1-one and N,N-dimethylethylenediamine. Another method involves the reaction of 5-(4-ethoxyphenyl)-3-hydroxy-2-cyclohexen-1-one with 4-methoxybenzoyl chloride in the presence of triethylamine, followed by reaction with N,N-dimethylethylenediamine and 1,2-dimethylimidazole.
科学的研究の応用
DMEMO has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
特性
製品名 |
1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C24H28N2O5 |
分子量 |
424.5 g/mol |
IUPAC名 |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-5-31-19-12-6-16(7-13-19)21-20(22(27)17-8-10-18(30-4)11-9-17)23(28)24(29)26(21)15-14-25(2)3/h6-13,21,27H,5,14-15H2,1-4H3/b22-20+ |
InChIキー |
QYFFMLYRBVDKDQ-LSDHQDQOSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
正規SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266786.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266787.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266788.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266789.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266791.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266794.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266796.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266799.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B266803.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B266804.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B266806.png)
